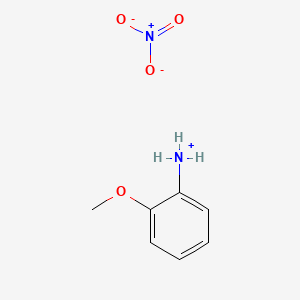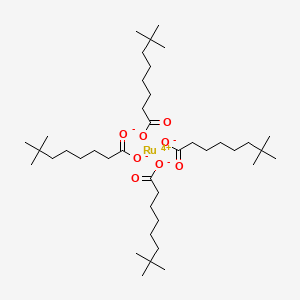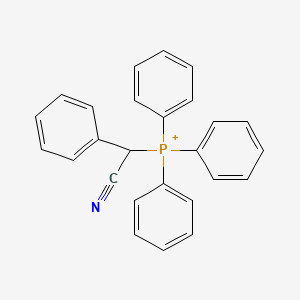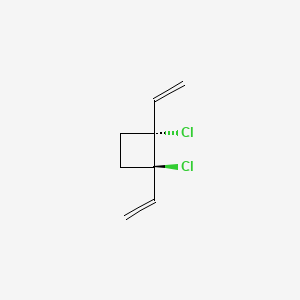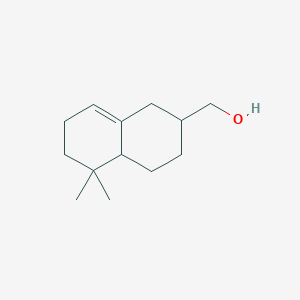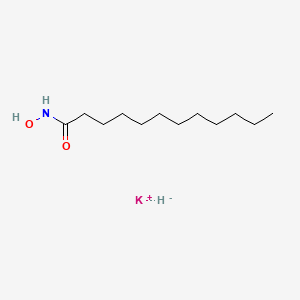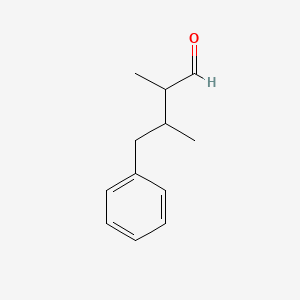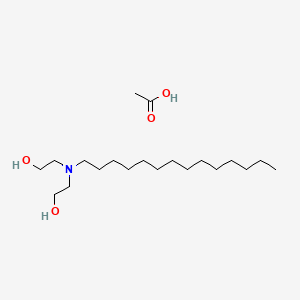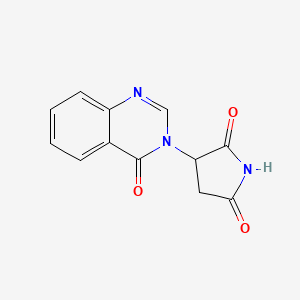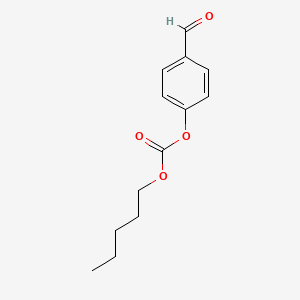
Carbonic acid, 4-formylphenyl pentyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Carbonic acid, 4-formylphenyl pentyl ester: is an organic compound with the molecular formula C13H16O4 It is an ester derivative of carbonic acid and is characterized by the presence of a 4-formylphenyl group and a pentyl ester group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of carbonic acid, 4-formylphenyl pentyl ester typically involves the esterification of 4-formylphenol with pentanol in the presence of a catalyst. The reaction can be carried out using concentrated sulfuric acid as a catalyst, which facilitates the formation of the ester bond. The reaction is usually conducted under reflux conditions to ensure complete conversion of the reactants to the desired ester.
Industrial Production Methods: On an industrial scale, the production of this compound can be achieved through continuous esterification processes. These processes often utilize acid catalysts and are conducted in large reactors to maximize yield and efficiency. The use of advanced separation techniques, such as distillation, helps in purifying the final product.
Analyse Des Réactions Chimiques
Types of Reactions:
Hydrolysis: Carbonic acid, 4-formylphenyl pentyl ester can undergo hydrolysis in the presence of acidic or basic conditions to yield 4-formylphenol and pentanol.
Oxidation: The formyl group in the compound can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate.
Reduction: The formyl group can be reduced to a hydroxyl group using reducing agents like sodium borohydride.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions, water.
Oxidation: Potassium permanganate, acidic medium.
Reduction: Sodium borohydride, methanol.
Major Products Formed:
Hydrolysis: 4-formylphenol and pentanol.
Oxidation: 4-carboxyphenyl pentyl ester.
Reduction: 4-hydroxymethylphenyl pentyl ester.
Applications De Recherche Scientifique
Chemistry: Carbonic acid, 4-formylphenyl pentyl ester is used as an intermediate in organic synthesis. It serves as a building block for the synthesis of more complex molecules and can be used in the preparation of various functionalized esters.
Biology and Medicine: In biological research, this compound can be used to study enzyme-catalyzed esterification and hydrolysis reactions. It may also serve as a model compound for investigating the behavior of ester groups in biological systems.
Industry: In the industrial sector, this compound is used in the production of fragrances and flavorings. Its unique structural features make it a valuable component in the formulation of various consumer products.
Mécanisme D'action
The mechanism of action of carbonic acid, 4-formylphenyl pentyl ester primarily involves its reactivity as an ester. In hydrolysis reactions, the ester bond is cleaved by nucleophilic attack from water molecules, leading to the formation of the corresponding alcohol and acid. In oxidation and reduction reactions, the formyl group undergoes transformation through electron transfer processes, resulting in the formation of different functional groups.
Comparaison Avec Des Composés Similaires
Ethyl acetate: A simple ester with a pleasant fruity odor, commonly used as a solvent.
Methyl butyrate: An ester with a characteristic apple-like smell, used in flavorings and fragrances.
Octyl acetate: An ester with an orange-like aroma, used in perfumes and cosmetics.
Uniqueness: Carbonic acid, 4-formylphenyl pentyl ester is unique due to the presence of both a formyl group and a pentyl ester group. This combination of functional groups imparts distinct reactivity and potential applications in various fields. Unlike simpler esters, this compound offers more versatility in synthetic and industrial applications due to its complex structure.
Propriétés
Numéro CAS |
50262-57-2 |
|---|---|
Formule moléculaire |
C13H16O4 |
Poids moléculaire |
236.26 g/mol |
Nom IUPAC |
(4-formylphenyl) pentyl carbonate |
InChI |
InChI=1S/C13H16O4/c1-2-3-4-9-16-13(15)17-12-7-5-11(10-14)6-8-12/h5-8,10H,2-4,9H2,1H3 |
Clé InChI |
KOACVIOKTRPNAA-UHFFFAOYSA-N |
SMILES canonique |
CCCCCOC(=O)OC1=CC=C(C=C1)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



